Retaspimycin hydrochloride, also known as IPI-504, is a semi-synthetic derivative of the naturally occurring ansamycin antibiotic, geldanamycin. [] It belongs to the class of benzoquinone ansamycins and is recognized as a potent and selective inhibitor of heat shock protein 90 (Hsp90). [, , ] Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous proteins, including many involved in oncogenesis. [, , ] By inhibiting Hsp90, retaspimycin disrupts the function and promotes the degradation of these client proteins, leading to significant antitumor effects in various preclinical cancer models. [, ]
Clinical Development: Further clinical trials are necessary to determine the optimal dosage, schedules, and combinations with other anticancer agents for different tumor types. The identification of predictive biomarkers for response to retaspimycin hydrochloride is also crucial for personalized medicine approaches. [, , ]
Resistance Mechanisms: Investigating the mechanisms of resistance to retaspimycin hydrochloride will be essential for developing strategies to overcome treatment failure and improve patient outcomes. []
Combination Therapies: Exploring rational combinations of retaspimycin hydrochloride with other targeted therapies, chemotherapy, or immunotherapy holds promise for enhancing efficacy and potentially overcoming drug resistance. [, , , , , , ]
Understanding the Role of Hsp90 in Different Cancers: In-depth investigation of the diverse roles of Hsp90 and its client proteins in various cancer types will provide valuable insights for developing more effective Hsp90-targeted therapies. []
Retaspimycin hydrochloride, also known as IPI-504, is a potent and selective inhibitor of heat shock protein 90. This compound plays a critical role in the proper folding, stability, and function of various client proteins involved in cancer progression, particularly gastrointestinal stromal tumors and soft-tissue sarcomas. The compound is derived from the ansamycin family of antibiotics, specifically from geldanamycin, which has been modified to enhance its pharmacological properties.
The synthesis of retaspimycin hydrochloride involves several chemical modifications of geldanamycin. The primary method includes:
Technical details indicate that modifications aim to enhance the compound's selectivity and potency against heat shock protein 90 while reducing systemic toxicity compared to its parent compound .
Retaspimycin hydrochloride has a complex molecular structure characterized by a fused ring system typical of ansamycins. The key structural features include:
The molecular formula for retaspimycin hydrochloride is C_22H_24ClN_3O_5, with a molecular weight of approximately 445.89 g/mol. The compound's structure allows it to effectively bind to the ATP/ADP-binding site of heat shock protein 90 .
Retaspimycin undergoes several chemical transformations in vivo:
These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of retaspimycin in clinical settings .
Pharmacokinetic studies have shown that retaspimycin exhibits a maximum concentration (C_max) within hours post-administration, with a terminal elimination half-life that supports its dosing schedule in clinical trials .
Retaspimycin exerts its anticancer effects primarily through the inhibition of heat shock protein 90. The mechanism involves:
Data from clinical studies indicate that retaspimycin effectively reduces levels of these client proteins in treated patients, correlating with tumor response rates .
Retaspimycin hydrochloride is characterized by high water solubility (>200 mg/mL), allowing for easy formulation and administration in clinical settings. It appears as a white to off-white powder.
Relevant analyses suggest that these properties enhance its therapeutic potential while minimizing side effects associated with less soluble compounds like geldanamycin .
Retaspimycin has been investigated in various clinical settings:
Clinical trials have demonstrated promising results regarding its safety profile and antitumor activity, making it a significant candidate in ongoing cancer research .
Heat shock protein 90 (Hsp90) emerged as a high-value oncology target due to its critical role in stabilizing oncoproteins essential for cancer cell survival, proliferation, and metastasis. This molecular chaperone facilitates the folding, stability, and function of >400 "client proteins," including HER2, KIT, PDGFRα, AKT, and HIF-1α—many implicated in oncogenic signaling pathways [4] [2]. The first Hsp90 inhibitors were natural products like geldanamycin, discovered in 1970 from Streptomyces hygroscopicus. Though potent, geldanamycin’s clinical translation was precluded by severe hepatotoxicity linked to its benzoquinone moiety, which generates reactive oxygen species and depletes glutathione [6] [5]. Subsequent analogs like 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) entered clinical trials in the early 2000s but faced formulation challenges due to poor aqueous solubility and persistent toxicity [1] [4]. These limitations catalyzed efforts to develop next-generation inhibitors with improved pharmacological profiles, setting the stage for retaspimycin’s development.
Table 1: Evolution of Key Hsp90 Inhibitors
Compound | Discovery/Development Era | Key Structural Features | Clinical Limitations |
---|---|---|---|
Geldanamycin | 1970 | Benzoquinone ansamycin | Dose-limiting hepatotoxicity |
17-AAG (Tanespimycin) | Late 1990s | 17-allylamino-geldanamycin analog | Poor solubility, formulation issues |
Retaspimycin (IPI-504) | 2000s | Hydroquinone hydrochloride salt | Optimized solubility and metabolism |
Retaspimycin (IPI-504) is the hydrochloride salt of the hydroquinone derivative of 17-AAG, engineered to overcome the solubility and metabolic instability of prior ansamycins. Structurally, retaspimycin lacks the methoxy group at C17 and features a reduced benzoquinone core (hydroquinone), significantly enhancing its water solubility compared to 17-AAG [1] [8]. This modification allows intravenous administration without cremophor-based solvents—a key toxicity driver in earlier formulations [1] [3]. Mechanistically, retaspimycin exists in dynamic equilibrium with 17-AAG in vivo; intracellular reductases convert 17-AAG to the hydroquinone (retaspimycin), which exhibits 40–60-fold greater potency against Hsp90 due to enhanced binding affinity [1] [6]. Biochemical assays confirm retaspimycin’s low nanomolar inhibition of Hsp90α/β and GRP94 (EC₅₀ = 119 nM for both), disrupting ATPase activity and inducing proteasomal degradation of client oncoproteins [8].
Table 2: Structural and Functional Comparison of Retaspimycin and 17-AAG
Parameter | 17-AAG | Retaspimycin | Biological Implication |
---|---|---|---|
C17 Modification | Allylamino-demethoxy | Hydroquinone hydrochloride | Improved aqueous solubility |
Primary Form | Quinone | Hydroquinone | Reduced oxidative stress toxicity |
Hsp90 EC₅₀ | ~500 nM | 119 nM | Enhanced target inhibition |
Metabolic Stability | CYP3A4 oxidation to 17-AG | Dynamic reduction to 17-AAG | Sustained intracellular activity |
Retaspimycin exemplifies the strategic shift toward hydroquinone-based Hsp90 inhibitors designed to leverage metabolic activation while minimizing off-target toxicity. Its reduced quinone core avoids glutathione conjugation—a pathway implicated in geldanamycin-induced liver injury [6] [4]. Preclinically, retaspimycin demonstrated robust antitumor activity in imatinib-resistant gastrointestinal stromal tumors (GIST) by degrading KIT and PDGFRα, key drivers of GIST pathogenesis. In xenograft models, retaspimycin (100 mg/kg) reduced tumor volume by 69–84% and synergized with imatinib [1] [8]. Clinically, a phase I trial in metastatic GIST and soft-tissue sarcomas (n=54) established retaspimycin’s proof-of-concept: 38% of GIST patients showed metabolic partial responses via FDG-PET, and 70% achieved stable disease [1]. In HER2+ breast cancer, retaspimycin combined with trastuzumab degraded HER2 and suppressed PI3K-AKT/MAPK signaling in trastuzumab-resistant cells, though phase II trials revealed modest monotherapy efficacy [3] [4]. These findings underscore retaspimycin’s role in validating hydroquinone pharmacophores for targeted protein degradation, informing successors like luminespib (AUY922) and ganetespib [4] [6].
Table 3: Key Preclinical and Clinical Findings for Retaspimycin
Cancer Type | Model | Key Outcomes | Reference |
---|---|---|---|
GIST | GIST-882 xenograft | 84% tumor reduction; KIT degradation | [1] |
HER2+ Breast Cancer | BT474R cells | HER2/AKT/MAPK suppression; synergy with trastuzumab | [3] |
Clinical: GIST | Phase I (n=37) | 38% metabolic PR; 70% stable disease | [1] |
Clinical: HER2+ MBC | Phase II (n=26) | 62% stable disease; no confirmed RECIST responses | [3] |
Retaspimycin represents a critical milestone in Hsp90 therapeutics, demonstrating that structural refinements can enhance target engagement while mitigating historical liabilities. Though clinical efficacy was context-dependent, its development provided foundational insights for next-generation inhibitors aimed at broader oncogenic networks [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8